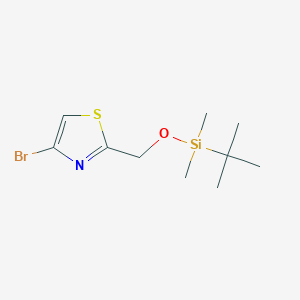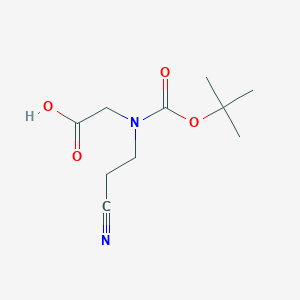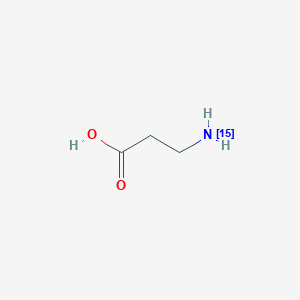
Beta-alanine 15N
Descripción general
Descripción
Beta-alanine 15N: is a non-essential amino acid that has been isotopically labeled with nitrogen-15. This labeling allows for detailed studies in various scientific fields, including chemistry, biology, and medicine. Beta-alanine itself is known for its role in producing carnosine, which helps buffer lactic acid in muscles, thereby enhancing athletic performance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chemical Synthesis: Beta-alanine can be synthesized through the decarboxylation of aspartic acid using aspartate decarboxylase.
Biotechnological Methods: Advances in biotechnology have enabled the production of beta-alanine using engineered microorganisms.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Beta-alanine can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions involving beta-alanine are rare.
Substitution: Beta-alanine can participate in substitution reactions, particularly in the formation of peptides and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other mild oxidizing agents.
Reducing Agents: Sodium borohydride and other common reducing agents.
Substitution Reagents: Various amino acids and peptide coupling reagents.
Major Products
Carnosine: Formed by the reaction of beta-alanine with histidine.
Peptides: Various peptides can be synthesized using beta-alanine as a building block.
Aplicaciones Científicas De Investigación
Chemistry
Isotopic Labeling: Beta-alanine 15N is used in nuclear magnetic resonance (NMR) studies to investigate molecular structures and dynamics.
Biology
Metabolic Studies: Used to trace metabolic pathways and understand the role of beta-alanine in various biological processes.
Medicine
Drug Development: This compound is employed in the development of new pharmaceuticals, particularly those targeting muscle function and fatigue.
Industry
Nutritional Supplements: Used in the formulation of supplements aimed at enhancing athletic performance.
Mecanismo De Acción
Molecular Targets and Pathways
Comparación Con Compuestos Similares
Similar Compounds
Gamma-aminobutyric acid (GABA): Another amino acid that acts as a neurotransmitter but does not have the same buffering capacity as beta-alanine.
Uniqueness
Carnosine Production: Beta-alanine’s unique ability to produce carnosine sets it apart from other amino acids.
Buffering Capacity: Its role in buffering lactic acid during exercise is a distinctive feature.
Propiedades
IUPAC Name |
3-(15N)azanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIRNVEIXFBKS-AZXPZELESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[15NH2])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


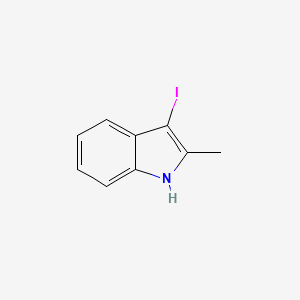


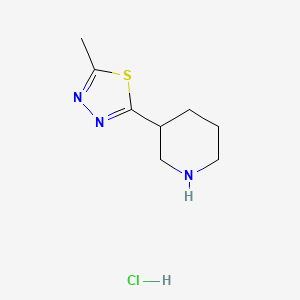
![Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B3114677.png)


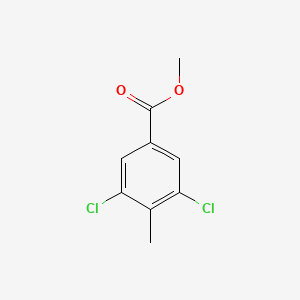

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3114720.png)
